molecular formula C13H13ClN2O2 B12803840 Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)- CAS No. 143467-63-4

Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)-

Cat. No.: B12803840
CAS No.: 143467-63-4
M. Wt: 264.71 g/mol
InChI Key: ZIKQZQBVRZHPGS-UHFFFAOYSA-N
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Description

Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)- is a heterocyclic aromatic organic compound Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of a chlorine atom at the 4-position, a methoxy group at the 2-position, and a methoxyphenylmethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)- can be achieved through several synthetic routes. One common method involves the condensation of 4-chloro-2-methoxypyrimidine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pyrimidine, 4-chloro-2-methoxy-6-methyl-
  • Pyrimidine, 4-chloro-2-methoxy-6-phenyl-
  • Pyrimidine, 4-chloro-2-methoxy-6-(4-hydroxyphenyl)-

Uniqueness

Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)- is unique due to the presence of the methoxyphenylmethyl group at the 6-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

143467-63-4

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

4-chloro-2-methoxy-6-[(4-methoxyphenyl)methyl]pyrimidine

InChI

InChI=1S/C13H13ClN2O2/c1-17-11-5-3-9(4-6-11)7-10-8-12(14)16-13(15-10)18-2/h3-6,8H,7H2,1-2H3

InChI Key

ZIKQZQBVRZHPGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=NC(=N2)OC)Cl

Origin of Product

United States

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